molecular formula C10H10N6 B1237147 Tris(pyrazol-1-YL)methane CAS No. 80510-03-8

Tris(pyrazol-1-YL)methane

Cat. No.: B1237147
CAS No.: 80510-03-8
M. Wt: 214.23 g/mol
InChI Key: QOHVIMQQEFHOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(pyrazol-1-yl)methane is a member of the tris(pyrazol-1-yl)alkanes family, which are tridentate nitrogen-donor ligands. These compounds are widely employed in coordination chemistry, homogeneous catalysis, and bioinorganic chemistry . This compound, specifically, is the simplest compound in this family and has garnered significant attention due to its versatile coordination properties and stability.

Mechanism of Action

Target of Action

Tris(pyrazol-1-yl)methane, also known as Tpm, is a member of the tris(pyrazol-1-yl)alkanes family . These compounds are tridentate N-donor ligands, which means they can bind to a metal ion via three nitrogen atoms . They are widely employed in coordination chemistry, homogeneous catalysis, and bioinorganic chemistry . Tpm has been used to form coordination compounds with various metals, including copper(I) and iron(II) .

Mode of Action

The mode of action of Tpm involves its interaction with metal ions. In the case of copper(I), Tpm acts as a tridentate N-donor ligand, forming a tetracoordinated complex . The copper(I) centre is surrounded by the donor atoms in a geometry that deviates from the ideal tetrahedral shape . For iron(II), Tpm forms coordination compounds where the coordination polyhedron is formed by three nitrogen atoms of the tridentately-cyclically coordinated Tpm ligand .

Biochemical Pathways

It’s known that tpm and its derivatives have been used in the synthesis of complexes demonstrating thermally induced spin crossover . This property has potential applications in electronic devices .

Pharmacokinetics

The solubility, stability, and reactivity of tpm can be influenced by the presence of different metal ions and the environmental conditions .

Result of Action

The result of Tpm’s action is the formation of coordination compounds with specific properties. For instance, the copper(I) complex exhibits fluxional behavior in solution . Iron(II) complexes with Tpm demonstrate spin crossover, a property that could be exploited in the development of electronic devices .

Action Environment

The action of Tpm can be influenced by various environmental factors. For example, the formation of the copper(I) complex was achieved through a displacement reaction on the acetonitrile complex . The spin crossover in iron(II) complexes occurs under specific temperature conditions . Therefore, the action, efficacy, and stability of Tpm and its complexes can be significantly affected by the surrounding environment.

Biochemical Analysis

Biochemical Properties

Tris(pyrazol-1-yl)methane plays a crucial role in biochemical reactions by forming stable complexes with metal ions such as copper(I), iron(II), and zinc(II) . These complexes can interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the copper(I) complex of this compound has been shown to interact with enzymes involved in redox reactions, potentially modulating their catalytic activity . The nature of these interactions often involves coordination of the metal center to the active site of the enzyme, leading to changes in enzyme conformation and function.

Cellular Effects

This compound and its metal complexes can have various effects on different types of cells and cellular processes. These effects include modulation of cell signaling pathways, alterations in gene expression, and changes in cellular metabolism. For example, the copper(I) complex of this compound has been observed to influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance . Additionally, this compound complexes can impact cell proliferation and apoptosis by interacting with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with various biomolecules. These interactions often involve coordination of the metal center to specific amino acid residues in proteins, leading to changes in protein structure and function. For example, the copper(I) complex of this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound complexes can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its complexes can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under physiological conditions, but its metal complexes may undergo degradation or dissociation over time . Long-term studies have shown that this compound complexes can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound complexes may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function. At high doses, these complexes can become toxic, leading to adverse effects such as oxidative stress, cell damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. These interactions can influence metabolic flux and metabolite levels by modulating enzyme activity and stability . For example, the copper(I) complex of this compound can participate in redox reactions, affecting the balance of reactive oxygen species and antioxidant defenses in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound complexes, influencing their biochemical activity . For instance, the copper(I) complex of this compound may be transported by copper transport proteins, facilitating its delivery to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound and its complexes can significantly impact their activity and function. This compound complexes may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the copper(I) complex of this compound may localize to the mitochondria, where it can influence mitochondrial function and redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(pyrazol-1-yl)methane can be synthesized through various methods. One common approach involves the reaction of pyrazole with formaldehyde in the presence of a base. The reaction typically proceeds as follows:

  • Pyrazole is deprotonated using a strong base such as sodium hydride.
  • The deprotonated pyrazole reacts with formaldehyde to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(pyrazol-1-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one or more pyrazole rings with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophiles can be used to introduce different substituents on the pyrazole rings.

Major Products:

Comparison with Similar Compounds

Tris(pyrazol-1-yl)methane is often compared with other similar compounds, such as tris(pyrazolyl)borate ligands. While both types of ligands have similar coordination properties, this compound is unique due to its higher stability and versatility in forming complexes with a wide range of metals . Other similar compounds include:

  • Tris(pyrazolyl)borate ligands
  • Tris(pyrazolyl)ethane
  • Tris(pyrazolyl)phosphine

These compounds share similar coordination properties but differ in their central atoms and overall stability .

Properties

IUPAC Name

1-[di(pyrazol-1-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVIMQQEFHOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412766
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80510-03-8
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(pyrazol-1-YL)methane
Reactant of Route 2
Tris(pyrazol-1-YL)methane
Reactant of Route 3
Reactant of Route 3
Tris(pyrazol-1-YL)methane
Reactant of Route 4
Tris(pyrazol-1-YL)methane
Reactant of Route 5
Tris(pyrazol-1-YL)methane
Reactant of Route 6
Tris(pyrazol-1-YL)methane
Customer
Q & A

Q1: What is the molecular formula and weight of Tris(pyrazol-1-yl)methane?

A1: this compound has the molecular formula C10H10N6 and a molecular weight of 214.22 g/mol.

Q2: How does this compound coordinate to metal ions?

A2: this compound acts as a tridentate nitrogen-donor ligand, typically coordinating to metal ions through its three pyrazole nitrogen atoms. It can adopt both a κ3-tripodal and a κ2-bidentate coordination mode, depending on the metal ion and other ligands present. , ,

Q3: What spectroscopic techniques are used to characterize this compound complexes?

A3: Common spectroscopic methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the structure and study dynamic processes in solution. , , ,
  • Infrared (IR) Spectroscopy: Provides information about the presence and nature of functional groups, particularly carbonyl (CO) ligands in metal complexes.
  • Mass Spectrometry (MS): Useful for determining molecular weight and fragmentation patterns.
  • Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure of paramagnetic metal complexes.
  • UV-Vis Spectroscopy: Used to study electronic transitions and ligand field strength in metal complexes. ,

Q4: Is this compound a strong or weak field ligand?

A4: this compound is considered a relatively strong field ligand. This is evident from the short metal-nitrogen bond lengths observed in its complexes and its ability to produce a strong ligand field, as observed in spectroscopic studies.

Q5: What types of metal complexes does this compound form?

A5: this compound forms complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, ruthenium, iron, silver, tin, niobium, molybdenum, rhenium, manganese, iridium, and palladium. [All provided research papers demonstrate examples of this compound complexes with various metals.]

Q6: Can this compound stabilize different oxidation states of a metal?

A6: Yes, it can stabilize various oxidation states of a metal. For instance, it forms stable complexes with both ruthenium(II) and ruthenium(III). Additionally, it is found in complexes with palladium(II) and palladium(IV), demonstrating its ability to support high-valent metal centers.

Q7: What is special about this compound iron(II) complexes?

A7: this compound iron(II) complexes are known to exhibit spin crossover behavior, which is accompanied by thermochromism (a change in color with temperature). ,

Q8: How does the choice of counterion affect the properties of this compound iron(II) complexes?

A8: The nature of the counterion can significantly influence the spin crossover behavior of these complexes. Different anions can lead to variations in the temperature and abruptness of the spin transition.

Q9: What are the main catalytic applications of this compound metal complexes?

A9: this compound metal complexes, particularly those of ruthenium, iron, and copper, have shown promise as catalysts for oxidative functionalization reactions, including:

  • Oxidation of Alkanes: Conversion of alkanes to alcohols and ketones. ,
  • Epoxidation of Alkenes: Formation of epoxides from alkenes.
  • Water Oxidation: Conversion of water to oxygen, an important reaction for artificial photosynthesis.

Q10: How do structural modifications of this compound affect catalytic activity?

A10: Introducing substituents on the pyrazole rings can impact the electronic and steric properties of the ligand, influencing the catalytic activity of the resulting metal complex. For example, electron-donating groups can enhance the electron density at the metal center, potentially increasing catalytic activity.

Q11: How is Density Functional Theory (DFT) used to study this compound complexes?

A11: DFT calculations are employed to investigate various aspects of these complexes, including:

  • Electronic Structure: Determining the distribution of electrons in the molecule and the energies of molecular orbitals.
  • Bonding: Understanding the nature and strength of bonds between the metal ion and the ligand.
  • Reaction Mechanisms: Proposing and evaluating possible pathways for catalytic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.